2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

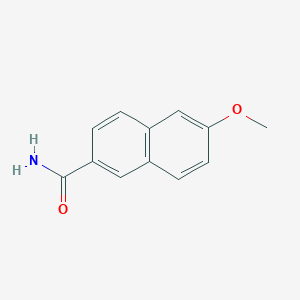

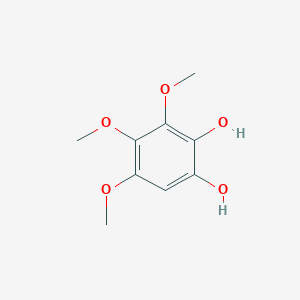

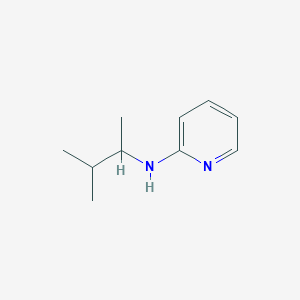

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H16N2 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature .

Molecular Structure Analysis

The molecular structure of 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is represented by the linear formula C12H16N2 . The InChI key for this compound is CMDMWYFWSISWBT-UHFFFAOYSA-N .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- Efflux Pump Inhibition : Derivatives of 1-(1H-indol-3-yl)ethanamine, a compound closely related to 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine, have been synthesized and shown to inhibit the Staphylococcus aureus NorA efflux pump. This action enhances the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).

- Synthesis of Antimicrobial Derivatives : Various derivatives of 2-(1H-indol-3-yl)ethanamine have been synthesized and evaluated for their antibacterial and antifungal properties, demonstrating potential as novel antimicrobial agents (Kumbhare et al., 2013).

DNA Binding and Cleavage

- Copper(II) Complexes : Copper(II) complexes incorporating derivatives of 2-(1H-indol-3-yl)ethanamine have been studied for their DNA binding and cleavage activities. These complexes show potential in nucleolytic cleavage of DNA through an oxidative free-radical mechanism (Mustafa et al., 2015).

Catalytic and Synthetic Applications

- Hydroamination Reactions : Hydroamination of ethynyl-tetrahydroindoles, structurally similar to 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine, has been explored under mild conditions. This study provides insight into the synthesis of substituted amino derivatives of indole, a core structure in many bioactive compounds (Sobenina et al., 2010).

Antimicrobial Activities of Novel Compounds

- Synthesis of Novel Thioureas : Indole-derived thiourea compounds, including 2-(1H-indol-3-yl)ethylthiourea derivatives, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. These compounds have shown a wide spectrum of activity, indicating their potential as antimicrobial agents (Sanna et al., 2018).

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine could involve further exploration of its biological activities and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCZUYPMFAPJQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347276 |

Source

|

| Record name | 2,7-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine | |

CAS RN |

17725-95-0 |

Source

|

| Record name | 2,7-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)